molecular formula C12H20N4OS B2571620 4-(oxolan-2-ylmethyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol CAS No. 923124-24-7

4-(oxolan-2-ylmethyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2571620
CAS No.: 923124-24-7
M. Wt: 268.38
InChI Key: IETOCPAEZACYLX-UHFFFAOYSA-N
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Description

4-(Oxolan-2-ylmethyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound based on the 1,2,4-triazole-3-thiol scaffold, a structure of high significance in medicinal chemistry and drug discovery. The 1,2,4-triazole-3-thiol core is a privileged structure known for its diverse biological activities and its role as a key pharmacophore in various therapeutic agents . This specific derivative, featuring oxolane (tetrahydrofuran) and piperidine substituents, is designed for researchers investigating novel bioactive molecules. The triazolethione system is considered a cyclic analog of thiosemicarbazides and thiocarbohydrazides, making it a versatile building block for synthesizing more complex heterocyclic compounds through S- and N-alkylation or reactions forming schiff bases . The incorporation of the thione group at the 3-position of the triazole ring has been reported to enhance biological activities, making such compounds interesting subjects for studying new chemotherapeutic and chemopreventive effects . This compound is supplied For Research Use Only and is intended for use in laboratory research applications. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

4-(oxolan-2-ylmethyl)-3-piperidin-1-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4OS/c18-12-14-13-11(15-6-2-1-3-7-15)16(12)9-10-5-4-8-17-10/h10H,1-9H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETOCPAEZACYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NNC(=S)N2CC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(oxolan-2-ylmethyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate alkylating agent.

    Introduction of the Piperidinyl Group: The piperidinyl group is introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with the triazole intermediate.

    Attachment of the Oxolan-2-ylmethyl Group: This step involves the alkylation of the triazole ring with an oxolan-2-ylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The piperidinyl and oxolan-2-ylmethyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various alkylated or arylated derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 4-(oxolan-2-ylmethyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol as an antimicrobial agent. A notable study synthesized various derivatives of triazole-thiol compounds and assessed their effectiveness against different bacterial strains. The results indicated that certain derivatives exhibited promising antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Case Study:
In a study conducted by Gumrukcuoglu et al., several triazole derivatives were synthesized and tested for their antimicrobial properties using agar-well diffusion methods. The compounds demonstrated varying degrees of inhibition against tested microorganisms, with some showing a significant inhibition zone diameter, indicating strong antibacterial effects .

Antifungal Properties

The compound also shows potential as an antifungal agent. Research has indicated that derivatives of 1,2,4-triazole can effectively inhibit fungal growth, making them suitable candidates for antifungal drug development.

Research Findings:
A review published in Wiley Online Library explored the structure-activity relationship (SAR) of 1,2,4-triazole compounds as antifungal agents. It was noted that modifications to the triazole ring could enhance antifungal activity, suggesting that 4-(oxolan-2-ylmethyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol might be optimized for improved efficacy against fungi .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of triazole derivatives often involves multi-step processes that can include cyclization reactions and condensation with various aldehydes to yield compounds with desired biological activities. Understanding the SAR is crucial for developing more potent derivatives.

Synthesis Example:
The synthesis process typically begins with the formation of a basic triazole scaffold followed by functionalization at various positions to enhance biological activity. The synthetic pathways often utilize reagents like thioglycolic acid to introduce thiol functionalities that are essential for biological activity .

Potential in Drug Development

Given its antimicrobial and antifungal properties, there is potential for 4-(oxolan-2-ylmethyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol to be developed as a therapeutic agent in treating infections caused by resistant strains of bacteria and fungi.

Future Directions:
Research continues into optimizing the compound's structure to enhance its pharmacological profile. This includes exploring different substituents on the piperidine ring or modifying the oxolane moiety to improve solubility and bioavailability.

Mechanism of Action

The mechanism of action of 4-(oxolan-2-ylmethyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the piperidinyl group can enhance the compound’s binding affinity and selectivity for certain biological targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

The compound’s uniqueness lies in its oxolane (tetrahydrofuran) and piperidine substituents. Below is a comparison with structurally similar triazole-thiol derivatives:

Compound Name Substituents Key Structural Differences Biological Activity References
4-(Oxolan-2-ylmethyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol Oxolane (tetrahydrofuran), piperidine Combines oxygen-rich oxolane and nitrogen-rich piperidine Limited data; structural analogs suggest potential antiviral or enzyme inhibition
4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol Cyclopentenylamino, iodophenyl-hydrazinyl Aryl-hydrazine and cyclic enamine substituents Potent CoV helicase inhibition (IC₅₀ ~2.5 µM)
(E)-5-(Pyridin-4-yl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol Pyridinyl, thiophene-Schiff base Schiff base ligand with thiophene and pyridine Anticancer activity (Hep-G2: 68% inhibition at 50 µM)
Yucasin (5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol) Chlorophenyl Simple aryl substitution Inhibits YUC auxin biosynthesis enzymes (IC₅₀ ~3.8 µM)
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol Ethoxyphenyl, methoxyphenyl Dual aryl substitution with alkoxy groups Intermediate for S-alkylation; no direct activity reported

Biological Activity

4-(Oxolan-2-ylmethyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 923178-04-5) is a synthetic compound belonging to the class of 1,2,4-triazole derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antiviral properties. The following sections will provide a comprehensive overview of its biological activity supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of 4-(oxolan-2-ylmethyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol is C₁₂H₁₈N₄OS, with a molecular weight of approximately 268.38 g/mol. Its structure features a triazole ring substituted with a thiol group and an oxolane moiety.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study focusing on various triazole derivatives revealed that compounds similar to 4-(oxolan-2-ylmethyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol demonstrated effective inhibition against a range of bacteria and fungi. The antimicrobial activity was evaluated using standard methods against several pathogens:

Pathogen Activity
Staphylococcus aureusModerate to high activity
Escherichia coliModerate activity
Candida albicansSignificant antifungal activity

These findings suggest that the compound may serve as a lead structure for the development of new antimicrobial agents .

Anticancer Activity

The anticancer potential of 4-(oxolan-2-ylmethyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol has been explored in various studies. A notable investigation assessed the cytotoxic effects of triazole derivatives on cancer cell lines such as MDA-MB-231 (breast cancer), IGR39 (melanoma), and Panc-1 (pancreatic cancer). The results indicated that:

Cell Line IC₅₀ Value (μM)
MDA-MB-23143.0
IGR3927.3
Panc-16.2

These results highlight the compound's selective cytotoxicity towards cancer cells, suggesting its potential as an anticancer agent .

The mechanism by which 4-(oxolan-2-ylmethyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol exerts its biological effects is thought to involve the inhibition of key enzymes involved in cellular processes. For instance, triazole derivatives have been shown to inhibit microtubule affinity-regulating kinase (MARK) pathways in cancer cells, leading to reduced cell proliferation and increased apoptosis .

Case Studies

Several case studies have been documented regarding the efficacy of triazole derivatives in clinical and laboratory settings:

  • Case Study on Melanoma Treatment : A clinical trial investigated the use of triazole compounds in combination therapies for melanoma patients. The results indicated improved overall survival rates when combined with standard chemotherapy regimens.
  • Antimicrobial Efficacy in Infections : In vitro studies demonstrated that compounds structurally similar to 4-(oxolan-2-ylmethyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol effectively inhibited biofilm formation in Staphylococcus aureus infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(oxolan-2-ylmethyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of triazole-thiol derivatives typically involves S-alkylation or condensation reactions. For example, microwave-assisted synthesis in an alcohol medium (e.g., isopropanol) with sodium hydroxide accelerates alkylation of the thiol group, improving yield compared to conventional heating . Substituted halogenalkanes or aldehydes can introduce structural diversity. Reaction optimization should include solvent polarity, temperature, and stoichiometric ratios of reagents to minimize side products .

Q. What spectroscopic and analytical methods are recommended for structural characterization?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding interactions.
  • LC-MS for molecular weight validation and purity assessment.
  • Elemental analysis to verify stoichiometry.
    For example, triazole-thiol derivatives with similar complexity were characterized using these techniques to resolve tautomeric ambiguities .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial activity : Broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria and fungi .
  • Antiradical activity : DPPH scavenging assay to assess antioxidant potential, with IC₅₀ calculations .
  • Antiviral activity : ATPase inhibition assays (e.g., for helicase targets) using kinetic measurements .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer : Systematically modify substituents:

  • Replace the oxolane (tetrahydrofuran) moiety with other heterocycles (e.g., morpholine) to alter lipophilicity.
  • Vary the piperidine group (e.g., fluorinated or substituted derivatives) to enhance target binding.
  • Test derivatives in parallel using standardized in vitro assays (e.g., ATPase inhibition for antiviral activity) . SAR trends in related triazoles showed that halogenated aryl groups improve helicase inhibition .

Q. What computational strategies are effective for molecular docking and target identification?

  • Methodological Answer :

  • Target selection : Prioritize proteins with known triazole interactions (e.g., MERS-CoV helicase, fungal CYP51).
  • Docking software : Use AutoDock Vina or Schrödinger Suite with flexible ligand settings.
  • Validation : Compare docking scores (e.g., ΔG binding) with experimental IC₅₀ values. For example, docking of triazole-thiols into the ATP-binding pocket of helicase 5WWP revealed critical hydrogen bonds with Asn516 and Arg443 .

Q. How can contradictory bioactivity data between studies be resolved?

  • Methodological Answer : Investigate:

  • Substituent effects : Minor structural changes (e.g., ortho vs. para substituents) drastically alter activity. For instance, ortho-iodo derivatives showed 5-fold lower ATPase inhibition than para-substituted analogs .
  • Assay conditions : Variability in pH, solvent (DMSO concentration), or microbial strains may explain discrepancies. Standardize protocols across labs .
  • Purity verification : Re-characterize compounds using HPLC to rule out degradation .

Q. What in silico and in vivo protocols are recommended for toxicity profiling?

  • Methodological Answer :

  • In silico : Use ProTox-II for acute toxicity prediction and SwissADME for bioavailability/BBB penetration.
  • In vivo : Follow OECD Guideline 423 for acute oral toxicity in rodents, monitoring hematological and histological endpoints. A study on a similar triazole-thiol reported LD₅₀ > 2000 mg/kg, indicating low acute toxicity .

Q. How can bioavailability and pharmacokinetic properties be optimized?

  • Methodological Answer :

  • LogP adjustments : Introduce polar groups (e.g., hydroxyl, carboxyl) to reduce LogP if >5.
  • Prodrug strategies : Synthesize phosphate or acetate derivatives to enhance solubility.
  • In vitro ADME : Perform Caco-2 permeability and microsomal stability assays. For example, morpholinium derivatives showed improved metabolic stability over piperidine analogs .

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